2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
Description
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings
Properties
Molecular Formula |
C11H12N4S2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C11H12N4S2/c1-11(2)13-9(16)15(14-11)10-12-7-5-3-4-6-8(7)17-10/h3-6,14H,1-2H3,(H,13,16) |
InChI Key |
HTYFKETVEYVXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization. Common synthetic methods include:
Condensation Reaction: 2-aminobenzenethiol reacts with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cyclizing Agents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: It is used in the development of fluorescent probes and electroluminescent devices.
Industrial Chemistry: The compound serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole ring and exhibit similar biological activities.
1,3-Benzothiazol-2-ylsulfanyl Derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione is unique due to its combined benzothiazole and triazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
